rac-(3R,5R)-5-phenylpyrrolidin-3-olhydrochloride

Catalog No.
S13998992
CAS No.
2840015-89-4
M.F
C10H14ClNO
M. Wt
199.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
rac-(3R,5R)-5-phenylpyrrolidin-3-olhydrochloride

CAS Number

2840015-89-4

Product Name

rac-(3R,5R)-5-phenylpyrrolidin-3-olhydrochloride

IUPAC Name

(3S,5S)-5-phenylpyrrolidin-3-ol;hydrochloride

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

InChI

InChI=1S/C10H13NO.ClH/c12-9-6-10(11-7-9)8-4-2-1-3-5-8;/h1-5,9-12H,6-7H2;1H/t9-,10-;/m0./s1

InChI Key

MDCGBDXAKVLDLF-IYPAPVHQSA-N

Canonical SMILES

C1C(CNC1C2=CC=CC=C2)O.Cl

Isomeric SMILES

C1[C@@H](CN[C@@H]1C2=CC=CC=C2)O.Cl

Rac-(3R,5R)-5-phenylpyrrolidin-3-ol hydrochloride is a chiral compound belonging to the class of pyrrolidine derivatives. It features a pyrrolidine ring substituted with a phenyl group and a hydroxyl group, making it a significant compound in medicinal chemistry and organic synthesis. The hydrochloride salt form enhances its solubility and stability, which is crucial for various applications in pharmaceutical research.

  • Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: Under specific conditions, rac-(3R,5R)-5-phenylpyrrolidin-3-ol hydrochloride can be reduced to yield various alcohols or amines.
  • Substitution: The nitrogen atom in the pyrrolidine ring can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups.

These reactions highlight the compound's versatility as a building block for more complex molecules.

Research indicates that rac-(3R,5R)-5-phenylpyrrolidin-3-ol hydrochloride exhibits notable biological activities. It has been studied for its potential interactions with neurotransmitter systems, particularly in relation to its effects on mood and cognition. The compound may also possess analgesic and anti-inflammatory properties, making it a candidate for further pharmacological exploration.

Several synthetic routes have been developed for the preparation of rac-(3R,5R)-5-phenylpyrrolidin-3-ol hydrochloride:

  • Starting Materials: The synthesis typically begins with readily available precursors such as phenylacetaldehyde and an appropriate amine.
  • Cyclization: A common method involves cyclizing the precursor through a reductive amination process, where the aldehyde reacts with the amine in the presence of reducing agents like sodium borohydride.
  • Hydrochloride Formation: The final step usually involves treating the free base with hydrochloric acid to yield the hydrochloride salt.

This method allows for high yields and purity of the desired product.

Rac-(3R,5R)-5-phenylpyrrolidin-3-ol hydrochloride has several applications:

  • Pharmaceutical Development: Its potential therapeutic effects make it a candidate for developing new medications targeting neurological disorders.
  • Organic Synthesis: Used as an intermediate in synthesizing more complex organic compounds due to its functional groups' reactivity.
  • Research Tool: Employed in studies investigating neurotransmitter interactions and receptor binding.

Interaction studies have focused on how rac-(3R,5R)-5-phenylpyrrolidin-3-ol hydrochloride interacts with various biological targets:

  • Neurotransmitter Receptors: Preliminary studies suggest that this compound may modulate neurotransmitter activity, particularly affecting serotonin and dopamine pathways.
  • Enzyme Inhibition: Research indicates potential inhibitory effects on certain enzymes involved in metabolic pathways, which could have implications for drug metabolism and efficacy.

These interactions are crucial for understanding its pharmacological profile and potential side effects.

Several compounds share structural similarities with rac-(3R,5R)-5-phenylpyrrolidin-3-ol hydrochloride. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
rac-(2S,4S)-4-methylpyrrolidineMethyl substitution at position 4Different stereochemistry affecting biological activity
(S)-(+)-N-benzylpyrrolidineBenzyl group on nitrogenLacks hydroxyl group; different pharmacological profile
2-(4-fluorophenyl)pyrrolidineFluorinated phenyl substitutionAlters lipophilicity and receptor interactions
(R)-N-methylpyrrolidineMethyl substitution on nitrogenBasic structure similar but lacks phenolic functionality

The unique combination of a hydroxyl group and a phenyl substituent in rac-(3R,5R)-5-phenylpyrrolidin-3-ol hydrochloride distinguishes it from these compounds, potentially leading to different biological activities and therapeutic applications.

This detailed overview emphasizes the significance of rac-(3R,5R)-5-phenylpyrrolidin-3-ol hydrochloride in both chemical synthesis and biological research contexts.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

199.0763918 g/mol

Monoisotopic Mass

199.0763918 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

Explore Compound Types